2-(Benzyloxy)-3-nitro-6-vinylpyridine
Description
2-(Benzyloxy)-3-nitro-6-vinylpyridine is a pyridine derivative characterized by a benzyloxy group at position 2, a nitro group at position 3, and a vinyl group at position 5. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (benzyloxy) substituents, creating unique electronic properties.
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
6-ethenyl-3-nitro-2-phenylmethoxypyridine |
InChI |
InChI=1S/C14H12N2O3/c1-2-12-8-9-13(16(17)18)14(15-12)19-10-11-6-4-3-5-7-11/h2-9H,1,10H2 |
InChI Key |
GPFWHXFOPHVYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=NC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Structural and Functional Comparisons
Below is a comparative analysis of structurally related pyridine compounds, highlighting substituents, molecular weights, and key properties:
*Calculated based on molecular formula.
Key Observations:
Substituent Reactivity :
- The bromo group in 3-(Benzyloxy)-6-bromo-2-nitropyridine is a superior leaving group compared to the vinyl group in the target compound, making the former more suitable for nucleophilic substitutions or cross-coupling reactions .
- The carboxylic acid in 6-(Benzyloxy)pyridine-2-carboxylic acid introduces acidity (pKa ~4-5), enabling salt formation, unlike the target compound’s nitro group, which is electron-withdrawing and meta-directing .
Electronic Effects :
- The nitro group in both the target compound and 3-(Benzyloxy)-6-bromo-2-nitropyridine deactivates the pyridine ring, reducing susceptibility to electrophilic attacks compared to compounds with electron-donating groups like methoxy (CS-0309467) .
Applications: 3-(Benzyloxy)-6-bromo-2-nitropyridine is commonly used as an intermediate in pharmaceutical synthesis due to its bromo substituent . The target compound’s vinyl group may find utility in materials science, such as polymer precursors or ligands in coordination chemistry.
Structural and Functional Analysis
Spectroscopic and Physical Properties
- The vinyl group in the target compound may exhibit distinct UV-Vis absorption due to conjugation with the pyridine ring, differing from the alkyne in 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol .
- The tertiary amine in CS-0309467 contributes to basicity (predicted pKa ~9-10), contrasting with the neutral nitro group in the target compound .
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